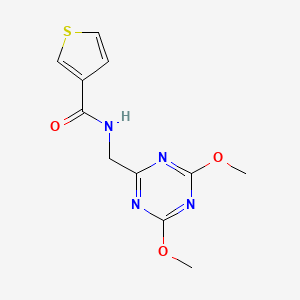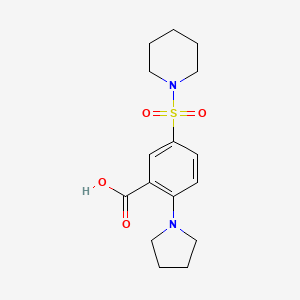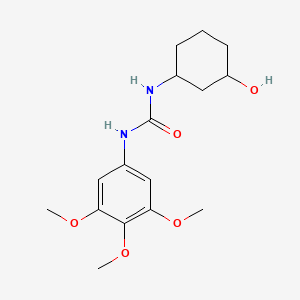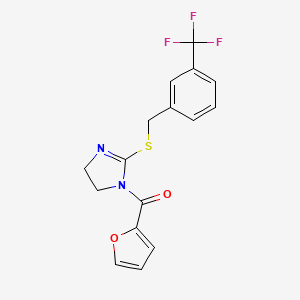![molecular formula C17H17ClN6O2 B2363263 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide CAS No. 2320686-66-4](/img/structure/B2363263.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of heterocyclic compound . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This compound has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it involves the fusion of multiple rings including a triazole ring and a thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C15H13F3N10, an average mass of 390.326 Da, and a monoisotopic mass of 390.127686 Da .Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been studied for its potential in combating infectious diseases. Nitrogen-containing heterocycles, such as those found in this compound, are significant in the development of new antimicrobial agents. Some derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains .
Anti-inflammatory Applications
The structural framework of this compound is related to other triazolo[4,3-b]pyridazine derivatives that have been evaluated for anti-inflammatory properties. These compounds have been compared with commercial anti-inflammatory drugs and have shown promising results .
Antifungal Properties
Similar compounds have been tested for their antifungal activities, particularly against strains like Candida albicans. The presence of the triazolo[4,3-b]pyridazine moiety contributes to the compound’s efficacy in this application .
Anticancer Potential
The triazolo[4,3-b]pyridazine derivatives are also being explored for their anticancer properties. The ability to inhibit certain cellular processes makes them candidates for anti-tumor drugs .
CNS Activity
Compounds with the triazolo[4,3-b]pyridazine core have been associated with central nervous system activities, including anxiolytic and antidepressant effects. This suggests potential applications in the treatment of various CNS disorders .
Explosive Material Sensitivity
The triazolo[4,3-b]pyridazine derivatives have been studied for their sensitivity as energetic materials. Their structural properties could make them suitable for applications as primary explosives in various fields .
Pharmacokinetics
Derivatives of this compound have been subjected to pharmacokinetic studies to determine their bioavailability and systemic exposure. These studies are crucial for developing orally bioavailable drugs with the desired therapeutic effects .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,3-triazole-fused pyrazines and pyridazines, have been reported to inhibit the c-met protein kinase . This protein plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Inhibition of c-met can affect multiple signaling pathways, including the pi3k/akt/mtor, ras/mapk, and jak/stat pathways . These pathways are involved in cell proliferation, survival, and migration .
Pharmacokinetics
These factors are crucial for the compound’s efficacy and safety .
Result of Action
Inhibition of c-met can lead to decreased cell proliferation, survival, and migration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target . .
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-22(17(25)13-7-11(18)3-4-14(13)26-2)12-8-23(9-12)16-6-5-15-20-19-10-24(15)21-16/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVXENDCKVJNCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)


![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)




![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)

![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)
![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)
![4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2363203.png)